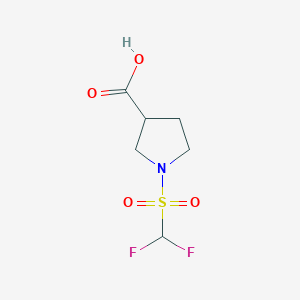

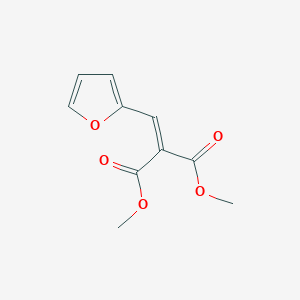

![molecular formula C13H12N4O4S B2479730 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 313250-98-5](/img/structure/B2479730.png)

2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is an intriguing organic compound that incorporates a variety of functional groups, offering significant versatility in synthetic and research applications. The compound features a triazole ring, a nitrophenyl group, and a prop-2-en-1-yl substituent, which collectively contribute to its diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step synthesis:

Formation of Triazole Core: Begins with the cyclization of an appropriate hydrazine and an alkyne.

Introduction of Nitrophenyl Group: Nitration reaction with appropriate aromatic precursors.

Allylation: Introduction of the prop-2-en-1-yl group through an alkylation reaction.

Attachment of Sulfanyl Acetic Acid: Final step usually involves the formation of a thioether linkage followed by carboxylation.

Industrial Production Methods

Industrial synthesis of this compound could use streamlined reaction pathways to increase yield and reduce steps. Large-scale production might employ flow chemistry or catalytic methods to enhance efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Can be oxidized to introduce sulfone groups.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Halogenation or nitration on the aromatic ring.

Addition: Electrophilic addition reactions on the prop-2-en-1-yl group.

Common Reagents and Conditions

Oxidation: Using agents like potassium permanganate.

Reduction: Utilizing hydrogenation with palladium on carbon.

Substitution: Employing halogens (chlorine, bromine) in suitable solvents.

Addition: Utilizing acids or bases to facilitate addition reactions.

Major Products Formed

Oxidation Products: Sulfone derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various halogenated or nitrated derivatives.

Addition Products: Corresponding alcohols or halides.

Scientific Research Applications

Chemistry

Synthesis Intermediate: Useful for creating more complex molecules due to its varied functional groups.

Analytical Chemistry: Standard for studying reaction mechanisms.

Biology

Enzyme Inhibition: Possible inhibitor for specific enzymes due to its complex structure.

Bioconjugation: Potential for labeling and tracking within biological systems.

Medicine

Pharmaceuticals: Investigated for potential therapeutic properties, especially in targeting specific pathways.

Drug Delivery: Component in designing drug delivery systems owing to its multi-functionality.

Industry

Material Science: Potential component in polymers and advanced materials due to its robust structure.

Catalysis: Used as a catalyst or catalyst precursor in various industrial chemical processes.

Mechanism of Action

The compound's mechanism of action is largely dependent on its functional groups:

Nitrophenyl Group: Engages in electron-withdrawing effects that can modulate reactivity.

Triazole Ring: Often interacts with biological targets through hydrogen bonding and pi-stacking.

Sulfanyl Group: Plays a role in binding to metal centers or forming complexes.

Comparison with Similar Compounds

Compared to other triazole-based compounds, 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid stands out due to its specific combination of functional groups. For instance:

2-{[5-(Phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Lacks the nitro and allyl groups, showing different reactivity.

2-{[5-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Presence of a methyl group instead of a nitro group alters electronic properties and thus reactivity.

2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Chlorine's electronegativity impacts reaction pathways differently.

List of Similar Compounds

2-{[5-(Phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

2-{[5-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

This compound holds significant potential across various fields of scientific research due to its unique structure and reactivity profile.

Properties

IUPAC Name |

2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4S/c1-2-7-16-12(14-15-13(16)22-8-11(18)19)9-3-5-10(6-4-9)17(20)21/h2-6H,1,7-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMBNQBVTQINDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2479649.png)

![2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol](/img/structure/B2479652.png)

![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)

![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)